molecular formula C14H16N2O B13942884 2-Methyl-4-morpholinoquinoline

2-Methyl-4-morpholinoquinoline

Cat. No.: B13942884
M. Wt: 228.29 g/mol
InChI Key: MVHYZDDSGBXCEZ-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholinoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a morpholine ring in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-morpholinoquinoline typically involves the reaction of 2-methylquinoline with morpholine under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of a base like potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-morpholinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-morpholinoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholinoquinoline involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell migration and adhesion .

Comparison with Similar Compounds

    2-Morpholinoquinoline: Similar structure but lacks the methyl group at the 2-position.

    4-Anilinoquinoline: Contains an aniline group instead of a morpholine ring.

    2-Methylquinoline: Lacks the morpholine ring.

Uniqueness: 2-Methyl-4-morpholinoquinoline is unique due to the presence of both a methyl group at the 2-position and a morpholine ring at the 4-position. This combination enhances its biological activity and pharmacological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-(2-methylquinolin-4-yl)morpholine

InChI

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)12-4-2-3-5-13(12)15-11/h2-5,10H,6-9H2,1H3

InChI Key

MVHYZDDSGBXCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCOCC3

Origin of Product

United States

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